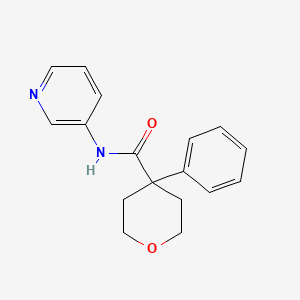![molecular formula C16H20N4O B4984399 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4984399.png)
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as DMAPN, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. DMAPN is a nicotinic acetylcholine receptor (nAChR) agonist, which means it binds to and activates these receptors in the brain and other organs.
Mechanism of Action
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide binds to and activates nAChRs, which are ion channels that are widely distributed in the brain and other organs. Activation of nAChRs leads to the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, which play important roles in cognitive function, mood regulation, and motor control.
Biochemical and Physiological Effects
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to increase dopamine release in the brain, which is associated with improved cognitive function and memory. It also has anti-inflammatory effects and has been shown to reduce the release of pro-inflammatory cytokines in animal models of inflammation. 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide is that it is a small molecule that can easily penetrate cell membranes and reach its target receptors. It also has a high affinity for nAChRs, which makes it a potent agonist. However, one limitation is that it can be toxic at high concentrations, which can limit its use in in vivo experiments.
Future Directions
There are several future directions for research on 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an analgesic and anti-inflammatory agent. Additionally, more research is needed to understand the long-term effects of 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide on the brain and other organs, as well as its potential side effects.
Synthesis Methods
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide can be synthesized using a multistep reaction starting from nicotinic acid and 2-bromopyridine. The reaction involves several steps, including esterification, reduction, and amidation. The final product is obtained as a white crystalline powder with a purity of over 95%.
Scientific Research Applications
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to protect dopaminergic neurons in Parkinson's disease models. 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been studied for its potential as an analgesic, anti-inflammatory, and anti-cancer agent.
properties
IUPAC Name |
6-(dimethylamino)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-20(2)15-9-8-13(12-19-15)16(21)18-11-5-7-14-6-3-4-10-17-14/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFJTZRKJZTQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NCCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4984317.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4984330.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4984331.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4984335.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B4984359.png)


![isopropyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4984382.png)

![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4984391.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4984407.png)
![4-(4-bromophenyl)-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)thio]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4984410.png)
![N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4984412.png)
![1-(2-chlorobenzyl)-N-[(5-chloro-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4984414.png)